molecular formula C9H7F4NO2 B6165241 methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate CAS No. 1804875-04-4

methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B6165241
CAS No.: 1804875-04-4
M. Wt: 237.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino group, and finally esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds. Substitution reactions can lead to the formation of new fluorinated or trifluoromethylated products.

Scientific Research Applications

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(trifluoromethyl)benzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various research fields, offering advantages such as increased stability, enhanced reactivity, and improved pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

1804875-04-4

Molecular Formula

C9H7F4NO2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.